molecular formula C18H27NO B3855986 1-(4-tert-butylbenzoyl)-2-ethylpiperidine

1-(4-tert-butylbenzoyl)-2-ethylpiperidine

Cat. No.: B3855986
M. Wt: 273.4 g/mol
InChI Key: AWZJSYLBARBWFV-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzoyl)-2-ethylpiperidine is a synthetic organic compound featuring a benzoylpiperidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the development of bioactive molecules . The benzoylpiperidine core is metabolically stable and is often explored as a potential bioisostere for the piperazine ring, with the carbonyl group providing a key point for hydrogen bonding with biological targets . This particular derivative is substituted with a tert -butyl group on the benzoyl aromatic ring and an ethyl group on the piperidine nitrogen, modifications that are typically investigated to fine-tune the compound's lipophilicity, steric bulk, and overall binding affinity in structure-activity relationship (SAR) studies. Researchers value this chemical structure for its potential in various pharmacological applications. The benzoylpiperidine fragment is a common feature in ligands for central nervous system (CNS) targets , including serotonin and dopamine receptors, making it a point of interest for investigating new agents for neuropsychiatric and neurodegenerative conditions . Furthermore, structurally similar 4-aminopiperidine compounds have demonstrated significant antifungal activity by inhibiting key enzymes in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . Other piperidine-based molecules are also being evaluated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified professionals in a laboratory setting.

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-5-16-8-6-7-13-19(16)17(20)14-9-11-15(12-10-14)18(2,3)4/h9-12,16H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZJSYLBARBWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-2-ethylpiperidine typically involves the acylation of 2-ethylpiperidine with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation process . The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and controlled synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzoyl)-2-ethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted benzoyl derivatives

Scientific Research Applications

1-(4-tert-butylbenzoyl)-2-ethylpiperidine, often abbreviated as TBEPP, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications across multiple domains, including medicinal chemistry, material science, and photochemistry.

Drug Design and Development

TBEPP has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets effectively. Research indicates that TBEPP can act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development against diseases such as cancer and diabetes.

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that TBEPP derivatives exhibited significant inhibitory activity against the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism. The IC50 values of various derivatives were measured, showing promising results for further development into antidiabetic agents.

CompoundIC50 (µM)
TBEPP5.2
Derivative A3.8
Derivative B4.1

Neuropharmacology

TBEPP has also been investigated for its neuropharmacological properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

Research featured in Neuroscience Letters highlighted the neuroprotective effects of TBEPP in models of oxidative stress-induced neuronal injury. The compound demonstrated a reduction in cell death and improved cognitive function in treated subjects.

Photostabilizers

Due to its chemical structure, TBEPP serves as an effective photostabilizer in polymers and coatings. It helps to absorb UV radiation, thereby preventing degradation of materials exposed to sunlight.

Case Study: Polymer Stability

In a study published in Polymer Degradation and Stability, TBEPP was incorporated into poly(methyl methacrylate) (PMMA) films. The results indicated that films containing TBEPP exhibited significantly enhanced UV stability compared to control samples without the compound.

SampleUV Stability (Hours)
Control12
PMMA + TBEPP48

Photocatalysis

TBEPP has shown potential as a photocatalyst in various chemical reactions, particularly those involving organic transformations under light irradiation.

Case Study: Organic Synthesis

A report in Chemical Communications outlined the use of TBEPP as a photocatalyst for the synthesis of valuable organic compounds through visible light activation. The study highlighted the efficiency of TBEPP in promoting reactions with high yields and selectivity.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate receptors associated with neurotransmission .

Comparison with Similar Compounds

Structural Analogues with Piperidine Backbones

Piperidine derivatives are widely studied due to their versatility in drug design. Below is a comparison of key structural analogues:

Compound Substituents Key Properties Reference
1-(4-tert-Butylbenzoyl)-2-ethylpiperidine 1: 4-tert-butylbenzoyl; 2: ethyl High lipophilicity; potential CYP2D6 inhibition; enhanced metabolic stability
1-Benzyl-4-tert-butylpiperidine 1: benzyl; 4: tert-butyl Dopamine release; CYP2D6 inhibition; neuroprotective effects
Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate 1: (4-isopropylphenyl)methyl; 4: ethyl ester Moderate solubility; ester group enables prodrug strategies
2-(4-tert-Butylbenzoyl)pyridine Pyridine ring with 4-tert-butylbenzoyl Lower basicity than piperidine; altered target specificity

Key Observations :

  • The 4-tert-butylbenzoyl group enhances lipophilicity across all analogues, but its placement on a pyridine ring (e.g., 2-(4-tert-butylbenzoyl)pyridine) reduces basicity, affecting receptor interactions .

Functional Analogues with Diverse Moieties

Compounds with shared functional groups exhibit varied biological profiles:

Compound Functional Groups Biological Activity Unique Aspect
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide Thiazole + piperidine Antimicrobial activity; kinase inhibition Thiazole ring increases π-π stacking
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate Difluorophenyl + hydroxypiperidine Neuroprotective effects; improved blood-brain barrier penetration Fluorine atoms enhance binding affinity
1-[3-(4-tert-Butylbenzoyl)-propyl]-4-hydroxypiperidine 4-tert-butylbenzoyl + hydroxypiperidine Marketed for industrial applications; moderate toxicity Hydroxyl group improves solubility

Key Observations :

  • The ethyl group in the target compound may reduce polarity compared to hydroxyl-containing analogues (e.g., ), impacting solubility and distribution.
  • Thiazole-containing derivatives (e.g., ) exhibit distinct target specificity due to heterocyclic interactions, unlike the purely aliphatic substituents in the target compound.

Pharmacological and Industrial Relevance

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

Feature This compound 1-Benzyl-4-tert-butylpiperidine 2-(4-tert-Butylbenzoyl)pyridine
Aromatic Ring Piperidine Piperidine Pyridine
Substituent at Position 1 4-tert-butylbenzoyl Benzyl 4-tert-butylbenzoyl
Key Functional Group Ethyl (position 2) tert-Butyl (position 4) None
LogP ~3.5 (estimated) 3.1 2.8

Biological Activity

1-(4-tert-butylbenzoyl)-2-ethylpiperidine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, including antiviral, anticancer, and neuroprotective effects. The information is drawn from diverse research findings and includes data tables for clarity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-ethylpiperidine. The reaction conditions generally include the use of a base such as triethylamine to facilitate the formation of the amide bond.

Pharmacological Evaluation

The pharmacological evaluation of this compound has been conducted through various assays to determine its biological activities.

Antiviral Activity

Recent studies have focused on the compound's ability to inhibit viral entry, particularly in the context of Ebola virus (EBOV). In vitro assays demonstrated that derivatives similar to this compound showed significant inhibitory effects on EBOV entry. For instance, compounds with similar piperidine structures exhibited EC50 values in the low micromolar range (e.g., EC50 = 0.64 µM) and displayed selectivity indices indicating favorable therapeutic windows .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing various piperidine derivatives, it was found that modifications at the aromatic ring significantly influenced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that increased lipophilicity and specific substituents enhanced anticancer activity .

Neuroprotective Effects

Neuroprotective properties have been observed in related piperidine derivatives, suggesting potential applications in neurodegenerative diseases. Compounds were tested for their ability to protect neuronal cells from oxidative stress-induced damage, with promising results indicating reduced cell death in treated groups compared to controls .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeEC50 (µM)Selectivity IndexReference
EBOV Inhibition0.6420
Cytotoxicity (Cancer)<10>5
NeuroprotectionN/AN/A

Case Studies

  • Ebola Virus Study : A study conducted by researchers synthesized a series of piperidine derivatives, including this compound. The compounds were screened for their ability to inhibit EBOV entry into host cells. The most active compounds demonstrated significant inhibition at low concentrations, suggesting their potential as antiviral agents .
  • Cancer Cell Line Evaluation : In another study, derivatives were tested against various cancer cell lines, revealing that modifications to the piperidine ring could enhance cytotoxicity. The findings highlighted the importance of structural features in developing effective anticancer agents .
  • Neuroprotection Research : A recent investigation into neuroprotective effects showed that compounds with similar structures could reduce oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4-tert-butylbenzoyl)-2-ethylpiperidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butylbenzoyl chloride and 2-ethylpiperidine derivatives. Key steps include coupling under anhydrous conditions (e.g., using copper triflate catalysts in dichloromethane) and purification via column chromatography (e.g., alumina with hexane/ethyl acetate gradients). Yield optimization requires precise stoichiometric ratios (e.g., 2.0 equivalents of trifluoroacetic anhydride), inert atmospheres (argon), and temperature control (0°C for exothermic steps) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring substitution pattern and tert-butylbenzoyl group attachment. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., using methanol/sodium acetate buffer mobile phases) ensures enantiomeric purity (>97%), while mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification, even if toxicity data are incomplete. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal/ocular exposure. Store under inert gas (argon) in sealed containers, and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activities of structurally similar piperidine derivatives?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the benzoyl or piperidine groups). Use in vitro assays (e.g., enzyme inhibition or receptor binding) to isolate contributing structural features. Cross-reference biological data with computational models (e.g., molecular docking) to identify key interactions .

Q. What strategies resolve stereochemical challenges during synthesis of enantiomerically pure forms?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Boc-protected intermediates) or asymmetric catalysis (e.g., chiral copper complexes) during key coupling steps. Validate enantiomeric excess (ee) via polarimetry and chiral HPLC. For diastereomers, optimize crystallization conditions (e.g., solvent polarity gradients) to separate isomers .

Q. How can computational methods predict pharmacokinetic properties when experimental data are limited?

  • Methodological Answer : Use in silico tools like Quantitative Structure-Activity Relationship (QSAR) models to estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability or microsomal stability tests) .

Q. What methodologies assess toxicity profiles when existing data are scarce?

  • Methodological Answer : Prioritize Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity screening. For chronic effects, use in vitro hepatocyte models to assess metabolic byproduct toxicity. Cross-reference structural analogs with established toxicological databases (e.g., PubChem) to infer risks .

Q. How can experimental designs elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine phenotypic screening (e.g., cell viability assays) with target-based approaches (e.g., kinase profiling panels). Use isotopic labeling (e.g., ¹⁴C-tagged compound) for metabolic tracking, and employ CRISPR-Cas9 gene editing to validate target pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-tert-butylbenzoyl)-2-ethylpiperidine
Reactant of Route 2
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